molecular formula C8H18ClNO B2454574 [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride CAS No. 2248395-72-2

[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride

Cat. No.: B2454574
CAS No.: 2248395-72-2
M. Wt: 179.69
InChI Key: JHOOQAFASSLHNK-KZYPOYLOSA-N
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Description

[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride typically involves the reaction of cyclopentanone with dimethylamine, followed by reduction and subsequent conversion to the hydrochloride salt . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the final product is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or amines . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentyl derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.

Properties

IUPAC Name

[(1R,2R)-2-(dimethylamino)cyclopentyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-9(2)8-5-3-4-7(8)6-10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOOQAFASSLHNK-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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